molecular formula C65H120O6 B3026229 [2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate CAS No. 60003-02-3

[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate

Cat. No.: B3026229
CAS No.: 60003-02-3
M. Wt: 997.6 g/mol
InChI Key: GZZYBPSYMRMTJW-OBVJRCHMSA-N
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Description

This compound is a complex organic molecule, likely a type of lipid or fat due to the presence of long carbon chains and ester groups. It contains three ester groups, which are common in fats and oils .


Molecular Structure Analysis

The molecule contains long carbon chains, which are characteristic of lipids. These chains are likely to be flexible, allowing the molecule to exist in a variety of conformations. The presence of the ester groups will also affect the molecule’s properties, as they are polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

As a lipid-like molecule, this compound would likely undergo reactions typical of lipids, such as hydrolysis under acidic or basic conditions. The double bonds in the carbon chains could potentially be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a lipid-like molecule, it is likely to be hydrophobic and insoluble in water. The presence of the double bonds could affect its reactivity and possibly its state at room temperature .

Scientific Research Applications

Selective Oxidation Studies

Selective oxidation of oligoethylene glycol ether derivatives has been investigated, with studies revealing unexpected product formations. These findings are significant for understanding the reactivity and potential modifications of fatty acid esters in synthetic chemistry (Singh & Mahajan, 2006).

Phase Equilibria Research

Research into the phase equilibria of glycerol esters in supercritical fluids like carbon dioxide (CO2) and sulfur hexafluoride (SF6) provides insights into the solubility and behavior of such compounds under varying conditions, which is crucial for applications in extraction processes and material science (Perko, Knez, & Škerget, 2012).

Synthesis and Antimicrobial Activity

The synthesis of derivatives from fatty acids and their subsequent evaluation for antimicrobial activity showcases the potential of these compounds in developing new antimicrobial agents. Studies demonstrate the synthesis of various derivatives and their effects against bacterial and fungal strains, highlighting the importance of chemical structure in bioactivity (Chehrouri et al., 2020).

Exploration of Liquid Crystalline Phases

The incorporation of ferrocene derivatives into monoolein/water systems to study the phase and electrochemical behavior of such mixtures provides valuable data for the development of redox-active liquid crystalline materials. This research could lead to advancements in materials science, particularly in the creation of responsive or smart materials (Barauskas et al., 2003).

Cytochrome P450-Dependent Metabolism

The cloning and characterization of enzymes involved in the metabolism of fatty acid hydroperoxides in plants, such as allene oxide synthase (AOS) and fatty acid hydroperoxide lyase (HPL), provide insights into plant-specific cytochrome P450s. This research is crucial for understanding the metabolic pathways of oxylipins in plants and their roles in plant defense mechanisms (Howe et al., 2000).

Mechanism of Action

Without specific context or further information, it’s difficult to predict the mechanism of action of this compound. If it is a naturally occurring lipid, it could be involved in a variety of biological processes, depending on its exact structure and the organism in which it is found .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of lipids and lipid-like molecules is a vibrant field of research, with potential applications in areas such as biofuels, nutrition, and medicine. Further study of this compound could potentially contribute to these areas .

Properties

IUPAC Name

[2-[(Z)-docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H120O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-40-43-46-49-52-55-58-64(67)70-61-62(60-69-63(66)57-54-51-48-45-42-39-36-27-24-21-18-15-12-9-6-3)71-65(68)59-56-53-50-47-44-41-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h25-29,36,62H,4-24,30-35,37-61H2,1-3H3/b28-25-,29-26-,36-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZYBPSYMRMTJW-OBVJRCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H120O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

997.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate

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